molecular formula C11H10ClN3 B1434991 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine CAS No. 1550535-53-9

6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine

Cat. No. B1434991
CAS RN: 1550535-53-9
M. Wt: 219.67 g/mol
InChI Key: GUUQHTBGDGWHLX-UHFFFAOYSA-N
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Description

“6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C11H10ClN3 . It is a pyrimidine derivative, which is a class of organic compounds that are widely distributed in nature and are fundamental to many biological processes .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves an oxidative annulation involving amidines and ketones . A specific synthesis method for “6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine” is not available in the retrieved data.


Molecular Structure Analysis

The molecular weight of “6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine” is 219.67 . The exact molecular structure is not available in the retrieved data.

Scientific Research Applications

Synthesis and Derivative Formation

  • 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine can be transformed into various derivatives. For instance, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be converted into 2-alkyl(and 2-aryl)amino derivatives, and treatment with SOCl2 -DMF yields 6-alkyl- and 5,6-dialkyl-2-methoxy-4-chloro pyrimidines (Botta et al., 1985).

Antimicrobial and Antitubercular Activities

  • Some derivatives of 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine exhibit notable antimicrobial and antitubercular activities. For instance, azetidinone analogues derived from pyrimidine amine show effectiveness against bacterial and fungal strains, as well as in vitro activity against mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Anti-Inflammatory and Analgesic Properties

  • Pyrimidine derivatives, including those related to 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine, have shown potential as anti-inflammatory and analgesic agents. For instance, a study on 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives indicated significant anti-inflammatory and analgesic activities (Muralidharan et al., 2019).

Antihypertensive Activity

  • Certain derivatives of 6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine have been found to possess antihypertensive properties. A study on 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives showed gradual and sustained blood pressure reduction in hypertensive rats at certain doses (Bennett et al., 1981).

properties

IUPAC Name

6-(3-chloro-4-methylphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-7-2-3-8(4-9(7)12)10-5-11(13)15-6-14-10/h2-6H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUQHTBGDGWHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Chloro-4-methylphenyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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